2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride
Description
2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride is a brominated heterocyclic compound featuring a seven-membered azepine ring fused with a thiophene moiety. Its molecular formula is C₅H₅BrN₂O, with a molecular weight of 189.01 g/mol . This molecule is utilized as a building block in medicinal chemistry, particularly for synthesizing derivatives targeting biological pathways such as apoptosis regulation or platelet aggregation inhibition .
Properties
IUPAC Name |
2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNS.ClH/c9-8-4-6-5-10-3-1-2-7(6)11-8;/h4,10H,1-3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJRHUYCFSUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CNC1)C=C(S2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride typically involves the bromination of a thienoazepine precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar bromination techniques are scaled up for industrial synthesis, with considerations for safety, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the compound can lead to the formation of thienoazepine derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienoazepine derivatives.
Scientific Research Applications
Biological Activities
Antimicrobial Activity : Research has indicated that thieno[3,2-c]azepines exhibit antimicrobial properties. For example, studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains .
Anticancer Properties : There is emerging evidence suggesting that 2-Bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine hydrochloride may possess anticancer activity. Several derivatives have been tested for their ability to induce apoptosis in cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.
Medicinal Chemistry Applications
The structural features of this compound make it a valuable scaffold in drug design:
- Neuropharmacology : Compounds related to thieno[3,2-c]azepines have been studied for their potential as anxiolytics and antidepressants due to their ability to interact with neurotransmitter systems .
- Anti-inflammatory Agents : Some studies suggest that derivatives can modulate inflammatory responses by inhibiting specific enzymes involved in the inflammatory cascade .
Materials Science Applications
In addition to its biological relevance, this compound has potential applications in materials science:
- Organic Electronics : Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices. Research is ongoing into its conductivity and stability under operational conditions .
Case Studies
- Synthesis and Characterization : A study published in a peer-reviewed journal detailed the synthesis of various thieno[3,2-c]azepine derivatives and their characterization using NMR spectroscopy and X-ray crystallography. The results confirmed the expected structures and highlighted their potential for further biological testing .
- Biological Evaluation : In another case study focusing on antimicrobial properties, researchers tested several derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control compounds .
Mechanism of Action
The mechanism of action of 2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thienoazepine ring system play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* |
|---|---|---|---|---|
| Compound X | C₅H₅BrN₂O | 189.01 | Bromine at C2, hydrochloride salt | — |
| 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride | C₇H₁₀ClNS | 183.67 | Chloride salt, no bromine | 0.94 |
| 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride | C₇H₁₀ClNS | 183.67 | Pyridine core, no azepine ring | 0.79 |
| tert-Butyl 2-bromo-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-5-carboxylate | C₁₄H₁₉BrN₂O₂S | 375.28 | Boc-protected amine, bromine | — |
*Similarity scores derived from structural alignment algorithms (0.0–1.0 scale) .
Key Observations :
- Compound X and its tert-butyl carboxylate derivative (Table 1, row 4) share identical thienoazepine backbones but differ in functional groups. The Boc-protected variant is a precursor for drug discovery, enabling selective deprotection for further coupling reactions .
- The high similarity (0.94) between Compound X and 5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride suggests nearly identical ring systems, differing primarily in the absence of bromine and the position of ring saturation .
Pharmacological Activity of Analogous Compounds
Table 2: Reported Bioactivities of Related Thienoazepine/Thienopyridine Derivatives
Key Insights :
- For example, Compound C1 (a thieno-tetrahydro pyridine derivative) demonstrated efficacy exceeding the clinical drug ticlopidine in inhibiting platelet aggregation .
- Derivatives of 6,7-dihydro-5H-pyrido[2,3-c]pyridazines highlight the broader applicability of fused azepine/pyridazine systems in oncology, particularly as Bcl-xL inhibitors to induce apoptosis in cancer cells .
Biological Activity
2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride is a heterocyclic compound with the molecular formula and a molecular weight of approximately 268.6 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmacology and materials science.
- IUPAC Name : 2-bromo-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepine; hydrochloride
- CAS Number : 2193067-88-6
- Molecular Structure : The compound features a brominated thienoazepine ring system which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity to biological macromolecules. This compound has been noted for its potential in:
- Enzyme Inhibition : It has been used in studies focusing on enzyme inhibition mechanisms.
- Receptor Binding : The compound shows promise in binding to various receptors which could modulate their activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related thienoazepine derivatives. For instance, compounds similar to 2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine have demonstrated significant antiproliferative activity against various cancer cell lines.
Case Studies
-
Topoisomerase Inhibition : A study evaluated new derivatives based on the thienoazepine scaffold for their ability to inhibit topoisomerase enzymes. These compounds exhibited varying degrees of antiproliferative efficacy against breast carcinoma cell lines such as MCF-7 and MDA-MB-231. Notably, some derivatives showed over 80% inhibition at a concentration of 10 μM .
Compound Cell Line % Inhibition at 10 μM 7a FaDu 83.52 7r FaDu 74.70 - Mechanistic Insights : Molecular docking studies indicated that these compounds fit well in the active sites of topoisomerases I and II, suggesting a competitive inhibition mechanism similar to established inhibitors like camptothecin .
Other Biological Activities
Apart from anticancer properties, thienoazepines have shown:
- Anti-inflammatory Effects : Selective inhibition of COX-2 over COX-1 has been reported for some derivatives, indicating potential use in treating inflammatory conditions .
- Antimicrobial and Antioxidant Activities : Various thienoazepine compounds have been evaluated for their antimicrobial properties and ability to scavenge free radicals .
Research Applications
The unique structure of this compound positions it as a valuable building block in medicinal chemistry for:
- Drug Development : Its derivatives are being explored for developing new therapeutic agents targeting neurological disorders and cancer.
- Materials Science : The electronic properties of this compound may lead to applications in developing novel materials.
Comparison with Similar Compounds
When compared to other brominated azepines or thienopyrimidine derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-Bromo-4H-thieno[3,2-c]azepin-4-one | Anticancer and anti-inflammatory | Bromination pattern enhances reactivity |
| Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines | Anticancer (topoisomerase inhibitors) | Structural versatility |
Q & A
Basic Research Question
- HPLC : Essential for purity assessment (≥95% threshold), as demonstrated for brominated indole derivatives .
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemical outcomes (e.g., distinguishing C4 vs. C7 substitution in azepine rings) .
- X-Ray Crystallography : Resolves absolute configuration, as seen in bromo-chloro phenol derivatives with R-factors <0.08 .
How can reaction conditions be optimized to improve yield and selectivity?
Advanced Research Question
- Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in bromothiophene couplings due to enhanced stability .
- Solvent Effects : Polar aprotic solvents (e.g., 1,4-dioxane) improve arylboronic acid solubility.
- Temperature Control : Maintaining 90°C prevents side reactions (e.g., debromination) while ensuring complete conversion .
- Additives : Adding TBAB (tetrabutylammonium bromide) enhances reactivity in SNAr reactions for azepine ring functionalization .
What strategies mitigate solubility challenges during purification?
Basic Research Question
- Recrystallization : Use ethanol/water mixtures for hydrochlorides, leveraging pH-dependent solubility .
- Chromatography : Gradient elution (hexane → ethyl acetate) resolves non-polar byproducts .
- Salt Formation : Convert to free base temporarily (using NaHCO₃) to improve organic phase solubility .
How do substituent effects influence biological activity in related brominated azepines?
Advanced Research Question
In benzodiazepine analogs, bromine at C2 enhances binding to GABAₐ receptors due to increased hydrophobicity and van der Waals interactions. Comparative studies show:
- Electron-Withdrawing Groups (e.g., Cl, Br): Improve metabolic stability but reduce aqueous solubility .
- Steric Effects : Bulky C8 substituents (e.g., hexyl chains) decrease CNS penetration but increase plasma half-life .
- Quantitative Structure-Activity Relationship (QSAR) : Use CoMFA/CoMSIA models to predict activity cliffs .
What analytical methods validate degradation pathways under stressed conditions?
Advanced Research Question
- Forced Degradation Studies : Expose to UV light (254 nm), acidic (0.1M HCl), and oxidative (3% H₂O₂) conditions.
- LC-MS/MS : Identifies degradation products (e.g., dehydrohalogenation or ring-opening byproducts) .
- Kinetic Modeling : Zero-order decay models predict shelf-life under accelerated storage conditions .
How can researchers address low yields in final hydrochloride salt formation?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
